1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride
CAS No.: 17385-20-5
Cat. No.: VC21059171
Molecular Formula: C7H14ClNS2
Molecular Weight: 211.8 g/mol
* For research use only. Not for human or veterinary use.
![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride - 17385-20-5](/images/no_structure.jpg)
Specification
CAS No. | 17385-20-5 |
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Molecular Formula | C7H14ClNS2 |
Molecular Weight | 211.8 g/mol |
IUPAC Name | 1,4-dithia-8-azaspiro[4.5]decane;hydrochloride |
Standard InChI | InChI=1S/C7H13NS2.ClH/c1-3-8-4-2-7(1)9-5-6-10-7;/h8H,1-6H2;1H |
Standard InChI Key | XZKMDAIKHRVNNC-UHFFFAOYSA-N |
SMILES | C1CNCCC12SCCS2.Cl |
Canonical SMILES | C1CNCCC12SCCS2.Cl |
Introduction
Structural Characteristics
Molecular Composition
1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride is derived from the parent compound with molecular formula C7H13NS2 (molecular weight 175.3 g/mol). The hydrochloride salt has the formula C7H14NS2Cl with an increased molecular weight due to the addition of HCl.
The structural backbone consists of a six-membered piperidine ring (containing the nitrogen atom) fused with a five-membered dithiolane ring (containing two sulfur atoms) through a shared spiro carbon. In the hydrochloride form, the nitrogen atom is protonated, creating a positively charged ammonium center balanced by a chloride counterion.
Three-Dimensional Configuration
Synthesis and Preparation
Synthesis of Parent Compound
The parent compound 1,4-dithia-8-azaspiro[4.5]decane can be synthesized through various routes. One common approach involves dithioacetalation reactions using BF3·Et2O as a catalyst, which can yield stereoisomers with high optical purity.
Another synthetic pathway involves the reaction of 1,1-pentamethylene oxalic acid with urea under controlled conditions. This reaction typically proceeds at temperatures between 150°C and 200°C for 0.5 to 2 hours. The industrial production of this compound often involves optimizing reaction conditions to ensure high yield and purity, including careful control of temperature, reaction time, and the molar ratio of reactants.
Preparation of Hydrochloride Salt
The hydrochloride salt is typically prepared through a direct acid-base reaction of the parent compound with hydrochloric acid:
1,4-Dithia-8-aza-spiro[4.5]decane + HCl → 1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride
This reaction exploits the basic nature of the nitrogen atom in the parent compound, which readily accepts a proton to form a water-soluble salt. The preparation is typically carried out in anhydrous conditions using solvents like diethyl ether or ethanol, followed by filtration and recrystallization to purify the salt form.
Physical and Chemical Properties
Physical Properties
The hydrochloride salt form generally exists as a crystalline solid with a higher melting point than the parent compound. While the parent compound may exist as an oil at room temperature, the hydrochloride salt typically forms a crystalline structure due to the ionic interactions between the protonated amine and the chloride counterion.
The salt form dramatically increases water solubility compared to the free base, making it more suitable for aqueous formulations in pharmaceutical applications. This enhanced solubility comes from the ionic character of the salt, which facilitates interactions with water molecules.
Chemical Properties
The chemical properties of 1,4-dithia-8-aza-spiro[4.5]decane hydrochloride are influenced by both the core spirocyclic structure and the salt formation. The protonation of the nitrogen atom alters its nucleophilicity and reactivity in chemical reactions. The table below summarizes key chemical properties:
Property | Characteristic | Notes |
---|---|---|
Solubility | Enhanced water solubility | The hydrochloride salt is significantly more soluble in water than the free base |
Stability | Improved stability in certain conditions | Salt form may offer protection against oxidation of the amine |
pH of aqueous solutions | Acidic | Solutions typically have pH values below 7 due to partial hydrolysis |
Reactivity | Reduced nucleophilicity at the nitrogen | Protonation blocks the nitrogen from participating in nucleophilic reactions |
Chemical Reactions
Acid-Base Reactions
A defining feature of 1,4-dithia-8-aza-spiro[4.5]decane hydrochloride is its participation in acid-base reactions. In basic environments, the salt can be converted back to the free base form:
1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride + Base → 1,4-Dithia-8-aza-spiro[4.5]decane + Base·HCl
This reversibility is valuable in pharmaceutical processing and formulation development, allowing manipulation of solubility profiles.
Oxidation Reactions
The sulfur atoms in the dithiolane ring remain susceptible to oxidation even in the hydrochloride form. Various oxidizing agents can be employed to create sulfoxides or sulfones:
Reaction | Reagents/Conditions | Product |
---|---|---|
Mild Oxidation | H2O2 (30%), room temperature | 1,4-Dithia-8-aza-spiro[4.5]decane sulfoxide hydrochloride |
Strong Oxidation | KMnO4, acidic conditions | 1,4-Dithia-8-aza-spiro[4.5]decane sulfone hydrochloride |
These oxidation reactions alter the electronic properties of the ring structure, potentially enhancing biological activity or enabling further derivatization.
Substitution Reactions
While the free amine in the parent compound readily undergoes nucleophilic substitution or alkylation, the protonated nitrogen in the hydrochloride salt has significantly reduced nucleophilicity. To perform substitution reactions, the salt must typically first be converted back to the free base form or be subjected to stronger reaction conditions with excess base to facilitate the reaction.
Biological Activity and Mechanism of Action
General Biological Profile
1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride preserves many of the biological activities of the parent compound, while potentially offering improved pharmacokinetic properties due to enhanced solubility. The compound has demonstrated various biological activities that make it of interest in pharmaceutical research.
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. Studies against Mycobacterium bovis BCG have demonstrated minimum inhibitory concentrations (MIC) of less than 5 μM, indicating potent anti-mycobacterial activity. The hydrochloride salt form may facilitate the delivery of the active compound to the site of action, potentially enhancing its effectiveness.
Anticancer Properties
The parent compound and its derivatives have shown promise in anticancer research. In vitro studies have demonstrated inhibition of cancer cell proliferation through the induction of apoptosis in various cancer cell lines. The mechanism appears to involve activation of specific apoptotic pathways and inhibition of cell cycle progression. The hydrochloride salt's improved solubility could enhance delivery to cancer cells in experimental models.
Enzyme Inhibition
Studies suggest that 1,4-dithia-8-aza-spiro[4.5]decane and its derivatives can bind to active sites of enzymes, acting as inhibitors or modulators. This interaction can lead to beneficial therapeutic effects in various disease models. The protonated form in the hydrochloride salt may alter binding affinities and specificity for certain enzyme targets.
Applications in Research and Industry
Pharmaceutical Applications
The hydrochloride salt form of 1,4-dithia-8-aza-spiro[4.5]decane is particularly valuable in pharmaceutical research due to its enhanced solubility and potential stability advantages. It serves as an important intermediate in drug development pipelines, especially for compounds targeting infectious diseases, cancer, and neurological conditions.
The salt's improved solubility facilitates formulation development, particularly for injectable or oral dosage forms where aqueous solubility is critical. This property makes it easier to conduct preclinical studies and clinical trials with consistent dosing.
Medicinal Chemistry Research
In medicinal chemistry, the compound serves as a valuable scaffold for developing novel therapeutic agents. Its unique structural features, including the spirocyclic arrangement and the presence of both sulfur and nitrogen atoms, provide versatile attachment points for structural modifications aimed at optimizing activity and reducing toxicity.
Material Science Applications
Beyond pharmaceutical applications, the compound has been utilized in material science, particularly in the production of hybrid photopolymer materials and other advanced materials with specific optical and thermomechanical properties. The salt form might offer processing advantages in certain material applications where solubility in polar solvents is beneficial.
Comparison with Similar Compounds
Comparison with Free Base Form
The hydrochloride salt differs from the parent free base primarily in terms of solubility, stability, and reactivity of the nitrogen center. While the core structural features remain unchanged, the protonation alters the compound's behavior in biological systems and chemical reactions.
Comparison with Structurally Similar Compounds
Compound | Structural Difference | Key Properties | Applications |
---|---|---|---|
1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride | Reference compound | Enhanced water solubility, protonated nitrogen | Pharmaceutical research, antimicrobial, anticancer |
1,4-Dioxa-8-aza-spiro[4.5]decane | Oxygen atoms replace sulfur | Lower lipophilicity (LogP 1.2 vs 2.8), solid at room temperature (mp 73-74°C) | σ1 receptor ligand, tumor imaging |
1-Thia-4-aza-spiro[4.5]decane | One sulfur, one nitrogen in spiro ring | Higher melting point (162°C), different electron distribution | Anticancer agents, potential enzyme inhibitors |
This comparative analysis reveals how subtle structural changes can significantly impact physicochemical properties and biological activities. The hydrochloride salt formation represents another dimension of structural modification that can be exploited to optimize compound performance in specific applications.
Current Research and Future Perspectives
Recent Research Findings
Recent research has expanded our understanding of 1,4-dithia-8-aza-spiro[4.5]decane hydrochloride and related compounds. Studies exploring its potential as a neuroprotective agent have shown promising results in animal models, demonstrating antinociceptive activity in pain models that suggests utility in pain management strategies.
Additionally, investigations into its anti-mycobacterial activity have identified structure-activity relationships that could guide the development of more potent derivatives. The most active compounds showed MIC values below 5 μM against M. bovis BCG, with selective toxicity profiles that support their potential as therapeutic agents against tuberculosis.
Future Research Directions
Several promising research directions could further exploit the unique properties of 1,4-dithia-8-aza-spiro[4.5]decane hydrochloride:
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Development of targeted drug delivery systems that leverage the compound's solubility properties
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Exploration of novel synthetic routes to create more diverse derivatives with enhanced biological activities
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Investigation of potential synergistic effects when combined with established therapeutic agents
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Further elucidation of structure-activity relationships to optimize binding to specific biological targets
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